1-Bromo-2-ethoxy-3-isopropylbenzene
Description
Properties
Molecular Formula |
C11H15BrO |
|---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
1-bromo-2-ethoxy-3-propan-2-ylbenzene |
InChI |
InChI=1S/C11H15BrO/c1-4-13-11-9(8(2)3)6-5-7-10(11)12/h5-8H,4H2,1-3H3 |
InChI Key |
GPRKKSMFPIUQFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1Br)C(C)C |
Origin of Product |
United States |
Scientific Research Applications
1-Bromo-2-ethoxy-3-isopropylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethoxy-3-isopropylbenzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. The bromine atom, being an electron-withdrawing group, can stabilize these intermediates, facilitating various substitution and addition reactions . The ethoxy and isopropyl groups can influence the reactivity and orientation of the reactions due to their electron-donating effects .
Comparison with Similar Compounds
Structural Isomers and Substituent Position Effects
Key comparisons with monosubstituted and disubstituted bromobenzenes:
| Compound Name | Molecular Formula | Substituents (Position) | Key Structural Features |
|---|---|---|---|
| This compound | C₁₁H₁₅BrO | Br (1), -OCH₂CH₃ (2), -CH(CH₃)₂ (3) | Three substituents; steric hindrance at ortho and meta positions |
| 1-Bromo-3-isopropylbenzene | C₉H₁₁Br | Br (1), -CH(CH₃)₂ (3) | Single isopropyl group; less polar |
| 1-Bromo-3-cyclopropylbenzene | C₉H₉Br | Br (1), cyclopropyl (3) | Smaller cyclic alkyl group; reduced steric bulk |
- Polarity: The ethoxy group enhances polarity and hydrogen-bonding capacity, distinguishing it from non-polar analogs like 1-bromo-3-cyclopropylbenzene .
Electronic Effects of Substituents
Substituents influence the aromatic ring’s electron density and reactivity:
- Reactivity : The ethoxy group in the target compound donates electrons via resonance, reducing electrophilicity at the ortho/para positions. In contrast, sulfonyl or trifluoromethoxy groups withdraw electrons, enabling reactions like nucleophilic aromatic substitution in compounds such as 1-bromo-3-(methylsulfonyl)benzene .
Preparation Methods
Synthesis of 3-Isopropylphenol
The synthesis begins with 3-isopropylphenol, a commercially available compound or one synthesized via Friedel-Crafts alkylation. Phenol reacts with isopropyl chloride in the presence of AlCl₃, though carbocation rearrangements necessitate careful temperature control (0–5°C) to minimize byproducts.
Ethoxylation Reaction
3-Isopropylphenol undergoes O-ethylation using ethyl iodide (1.1 equiv) and potassium carbonate (1.2 equiv) in acetone under reflux for 24 hours:
Reaction Scheme
$$
\text{3-Isopropylphenol + C₂H₅I} \xrightarrow{\text{K₂CO₃, acetone}} \text{2-ethoxy-3-isopropylbenzene}
$$
Workup involves solvent evaporation, aqueous trituration, and recrystallization to achieve >95% purity. This step mirrors the methylation protocol for 2-bromo-6-nitroanisole detailed in, substituting methyl iodide with ethyl iodide.
Regioselective Bromination
Bromination of 2-ethoxy-3-isopropylbenzene employs Br₂ (1.05 equiv) and FeBr₃ (5 mol%) in dichloromethane at 0°C. The ethoxy group directs electrophilic substitution to the ortho position (C1), yielding the target compound:
Key Data
Steric hindrance from the isopropyl group marginally reduces reaction efficiency compared to simpler substrates.
Decarboxylative Bromination of Benzoic Acid Derivatives
Synthesis of 2-Ethoxy-3-isopropylbenzoic Acid
This method requires 2-ethoxy-3-isopropylbenzoic acid, synthesized via:
Bromination Using Tetrabutylammonium Tribromide
The decarboxylative bromination follows’s protocol:
Procedure
- Combine 2-ethoxy-3-isopropylbenzoic acid (1.0 equiv), Bu₄NBr₃ (3.0 equiv), and K₃PO₄ (1.0 equiv) in MeCN (0.2 M).
- Heat at 100°C for 16 hours under N₂.
- Quench with Na₂S₂O₃ and Na₂CO₃, extract with CH₂Cl₂, and purify via column chromatography (hexane).
Key Data
Comparative Analysis of Methods
Table 1: Method Comparison
The alkylation route is preferred for industrial-scale production due to lower reagent costs and fewer steps. In contrast, the decarboxylative method offers higher regioselectivity for research-scale applications.
Reaction Optimization Strategies
Solvent Effects
Q & A
Q. Critical factors for purity :
- Temperature : Lower temperatures (0–5°C) minimize polybromination .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance NAS efficiency for ethoxy group installation .
- Catalyst stoichiometry : Excess FeBr₃ can lead to side reactions; substoichiometric amounts improve selectivity .
How can researchers optimize regioselectivity during bromination of substituted benzene derivatives like 2-ethoxy-3-isopropylbenzene?
Intermediate
Regioselectivity is governed by electronic and steric effects:
- Ethoxy group : Strongly activates the ortho/para positions via electron donation.
- Isopropyl group : Steric hindrance at the meta position directs bromination to less hindered sites.
Q. Strategies :
- Directed ortho-bromination : Use directing groups (e.g., -COOH) temporarily bound to the ethoxy oxygen to override steric effects .
- Microwave-assisted synthesis : Accelerates reaction kinetics, favoring thermodynamically stable products (e.g., para-brominated isomers) .
What analytical techniques are most effective for distinguishing positional isomers in brominated aromatic compounds?
Q. Advanced
- NMR spectroscopy :
- ¹H NMR : Chemical shifts of aromatic protons and coupling patterns (e.g., doublets vs. triplets) differentiate ortho, meta, and para isomers.
- ¹³C NMR : Quaternary carbons adjacent to bromine show distinct deshielding .
- X-ray crystallography : Resolves ambiguities in regiochemistry for solid-state samples .
- GC-MS : Retention times and fragmentation patterns correlate with isomer polarity and stability .
How does the steric bulk of the isopropyl group influence reactivity in cross-coupling reactions?
Advanced
The isopropyl group introduces steric hindrance, which:
Q. Case study :
- In Ullmann couplings, steric hindrance at the meta position shifts reactivity toward para-substituted analogs .
What safety protocols are critical when handling this compound?
Q. Basic
- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds .
- PPE : Nitrile gloves and safety goggles prevent dermal/ocular exposure .
- Storage : Keep in amber glass bottles at 2–8°C to prevent photodegradation and thermal decomposition .
What strategies mitigate competing elimination pathways during nucleophilic substitution reactions?
Q. Intermediate
- Solvent choice : Polar aprotic solvents (e.g., DMSO) stabilize transition states, favoring substitution over elimination .
- Low-temperature regimes : Slow reaction kinetics at –20°C disfavor elimination pathways .
- Base selection : Weak bases (e.g., K₂CO₃) minimize dehydrohalogenation compared to strong bases like NaH .
How do electronic effects of substituents impact the stability of this compound under acidic/basic conditions?
Q. Advanced
- Acidic conditions : The ethoxy group protonates, forming a good leaving group (HO⁻), leading to ether cleavage. Stability is enhanced by electron-withdrawing substituents (e.g., -NO₂) .
- Basic conditions : The isopropyl group’s inductive effect stabilizes the benzene ring against hydroxide attack .
What computational methods predict the reactivity of brominated aromatic compounds in catalytic systems?
Q. Advanced
- DFT calculations : Model transition states to predict activation energies for bromine displacement .
- Molecular docking : Simulate interactions between the compound and catalytic metal centers (e.g., Pd in cross-coupling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
